molecular formula C13H22O2 B12681611 (R)-1,5-Dimethyl-1-vinylhex-4-enyl propionate CAS No. 94265-97-1

(R)-1,5-Dimethyl-1-vinylhex-4-enyl propionate

Cat. No.: B12681611
CAS No.: 94265-97-1
M. Wt: 210.31 g/mol
InChI Key: WAQIIHCCEMGYKP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1,5-Dimethyl-1-vinylhex-4-enyl propionate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is notable for its unique structure, which includes a vinyl group and a propionate ester, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,5-Dimethyl-1-vinylhex-4-enyl propionate typically involves the esterification of ®-1,5-Dimethyl-1-vinylhex-4-enol with propionic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of ®-1,5-Dimethyl-1-vinylhex-4-enyl propionate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of membrane chromatography can further purify the compound .

Chemical Reactions Analysis

Types of Reactions

®-1,5-Dimethyl-1-vinylhex-4-enyl propionate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.

    Substitution: Sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

®-1,5-Dimethyl-1-vinylhex-4-enyl propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1,5-Dimethyl-1-vinylhex-4-enyl propionate involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1,5-Dimethyl-1-vinylhex-4-enyl propionate is unique due to its vinyl group, which imparts distinct chemical reactivity compared to other esters. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

CAS No.

94265-97-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

[(3R)-3,7-dimethylocta-1,6-dien-3-yl] propanoate

InChI

InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3/t13-/m0/s1

InChI Key

WAQIIHCCEMGYKP-ZDUSSCGKSA-N

Isomeric SMILES

CCC(=O)O[C@](C)(CCC=C(C)C)C=C

Canonical SMILES

CCC(=O)OC(C)(CCC=C(C)C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.